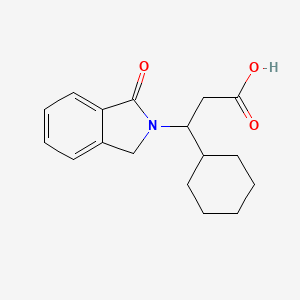

3-cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

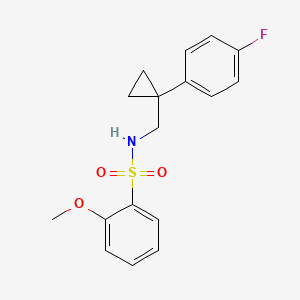

“3-cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid” is a chemical compound with the molecular formula C17H21NO3 . It is a derivative of thalidomide and is an immunomodulatory agent .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C17H21NO3 . The InChI code for this compound is 1S/C11H11NO3/c13-10(14)5-6-12-7-8-3-1-2-4-9(8)11(12)15/h1-4H,5-7H2,(H,13,14) .Scientific Research Applications

Catalytic Oxidation Applications

3-cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, as a derivative of cyclohexene, might be relevant in studies focusing on the catalytic oxidation of cyclohexene. Cyclohexene oxidation can yield a variety of products with different oxidation states and functional groups, which are widely used in the chemical industry. Controlled oxidation reactions for cyclohexene that selectively afford targeted products are of significant synthetic value, both academically and industrially. Recent advances in this area focus on selective oxidation processes to produce specific intermediates like cyclohexanol, cyclohexanone, and others, which are crucial for the production of materials such as nylon (Cao et al., 2018). Additionally, the oxidation of cyclohexane, closely related to cyclohexene oxidation, is critical for the industrial production of cyclohexanol and cyclohexanone, key precursors for nylon 6 and nylon 6,6 productions. The evolution of catalysts, solvents, and reaction conditions for this oxidation process has been extensively reviewed, highlighting the critical role of selective catalysis in this domain (Abutaleb & Ali, 2021).

Pharmacological Significance

While not directly related to this compound, it's worth noting the broad pharmacological importance of structurally related heterocyclic compounds. For instance, 2-oxo-3-cyanopyridine derivatives are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and HIV-1 inhibitory effects. This class of compounds serves as reactive chemical intermediates in various organic syntheses, underscoring the potential for chemical derivatives like this compound to serve in similar capacities (Ghosh et al., 2015).

Mechanism of Action

Target of Action

The primary target of the compound 3-cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is the ubiquitin E3 ligase cereblon . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

This compound acts as a ligand for ubiquitin E3 ligase cereblon . By binding to this enzyme, the compound induces cereblon to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . These transcription factors are crucial for the development and function of several immune cells .

Biochemical Pathways

The degradation of IKZF1 and IKZF3 transcription factors by this compound affects various biochemical pathways. These include pathways involved in immune response regulation, cell differentiation, and apoptosis . The downstream effects of these changes can lead to alterations in immune cell function and potentially contribute to the compound’s therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in immune cell function. By inducing the degradation of IKZF1 and IKZF3, the compound can alter the activity of immune cells, potentially leading to therapeutic effects in conditions such as multiple myeloma .

Properties

IUPAC Name |

3-cyclohexyl-3-(3-oxo-1H-isoindol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c19-16(20)10-15(12-6-2-1-3-7-12)18-11-13-8-4-5-9-14(13)17(18)21/h4-5,8-9,12,15H,1-3,6-7,10-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRLDJZOBGSADS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine](/img/structure/B2571894.png)

![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4H-chromen-4-one](/img/structure/B2571896.png)

![(4-Chloro-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2571897.png)

![Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2571900.png)

![Methyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2571903.png)

![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2571908.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2571909.png)

![4-[({3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B2571913.png)